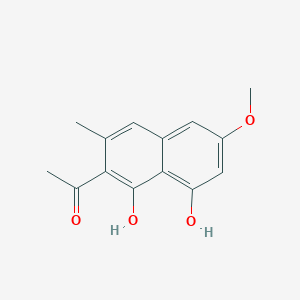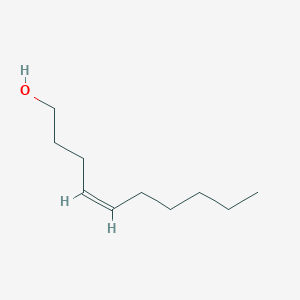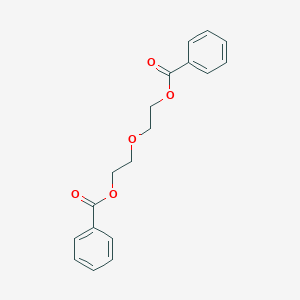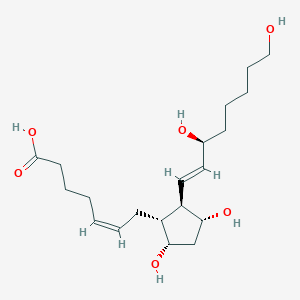
3-Methyl-2,5-oxazolidine-dione
説明
3-Methyl-2,5-oxazolidine-dione is a compound with the molecular formula C4H5NO3 . It has a molecular weight of 115.09 g/mol . The IUPAC name for this compound is 3-methyl-1,3-oxazolidine-2,5-dione .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2,5-oxazolidine-dione includes an oxazolidone ring with a methyl group attached to the 3rd carbon . The InChI representation of the molecule isInChI=1S/C4H5NO3/c1-5-2-3 (6)8-4 (5)7/h2H2,1H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 115.09 g/mol . It has a computed XLogP3-AA value of -0.3, indicating its solubility in water and lipids . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 115.026943022 g/mol . The topological polar surface area is 46.6 Ų .科学的研究の応用
Electrolyte Additives for Lithium-Ion Batteries
3-Methyloxazolidine-2,5-dione derivatives have been studied as potential electrolyte additives in lithium-ion batteries. These compounds can improve battery performance by forming a stable solid electrolyte interphase (SEI), which is crucial for the longevity and efficiency of the batteries .
Synthesis of Biologically Active Compounds
The oxazolidine ring is a significant structural unit in many biologically active compounds. 3-Methyloxazolidine-2,5-dione serves as a key intermediate in synthesizing various derivatives, including mono- and polycyclic oxazolidines, which have applications in pharmaceuticals and agrochemicals .
Antibacterial Agents
Oxazolidinone antibiotics, which include the oxazolidine ring, are known for their unique mechanism of action against multidrug-resistant Gram-positive bacteria. 3-Methyloxazolidine-2,5-dione is related to this class and has potential applications in developing new antibiotics .
Material Science Research
In material science, 3-methyloxazolidine-2,5-dione can be used to create polymers and coatings with specific properties. Its reactivity and ability to form stable structures make it valuable for developing new materials .
Chemical Synthesis
This compound is used in chemical synthesis as a building block for creating a variety of chemical compounds. Its versatility in reactions allows for the development of complex molecules with precise functionalities .
Analytical Chemistry
In analytical chemistry, 3-methyloxazolidine-2,5-dione can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical methods .
Medicinal Chemistry
As a versatile scaffold in medicinal chemistry, 3-methyloxazolidine-2,5-dione is explored for its potential in drug discovery. It is particularly investigated for its applications in antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases .
Asymmetric Synthesis
The compound is also used in asymmetric synthesis, which is crucial for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
作用機序
While the specific mechanism of action for 3-Methyl-2,5-oxazolidine-dione is not provided, oxazolidinones in general are known to bind to and inhibit both bacterial and archaeal ribosomes, but do not interact with human cytoplasmic ribosomes . The inhibition occurs at a very early stage and involves the binding of N-formylmethionyl-tRNA (tRNAfMet) to the ribosome .
特性
IUPAC Name |
3-methyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c1-5-2-3(6)8-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPAXURTFMSZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207114 | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,5-oxazolidine-dione | |
CAS RN |
5840-76-6 | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2,5-oxazolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyloxazolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-methyloxazolidine-2,5-dione in the synthesis of Nolomirole hydrochloride?
A1: 3-methyloxazolidine-2,5-dione serves as a crucial intermediate in one of the synthetic routes for Nolomirole hydrochloride. Specifically, it is generated from the reaction of 4-[2-(2,3-dimethoxyphenyl)ethyl]-3-methyloxazolidine-2,5-dione with aluminum chloride (AlCl3) in dichloromethane. This reaction leads to the formation of 5,6-dimethoxy-2-(methylamino)-1,2,3,4-tetrahydronaphthalen-1-one, which is further processed to ultimately yield Nolomirole hydrochloride. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)


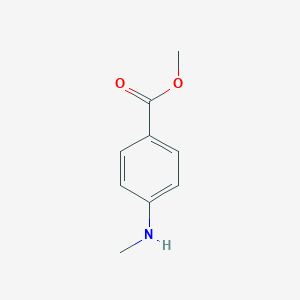

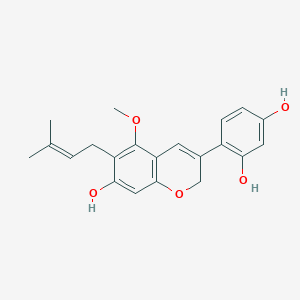

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)


